n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine

Catalog No.
S14176417
CAS No.
M.F
C9H22N2O
M. Wt
174.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamin...

Product Name

n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine

IUPAC Name

N-(2-methoxyethyl)-N'-propan-2-ylpropane-1,3-diamine

Molecular Formula

C9H22N2O

Molecular Weight

174.28 g/mol

InChI

InChI=1S/C9H22N2O/c1-9(2)11-6-4-5-10-7-8-12-3/h9-11H,4-8H2,1-3H3

InChI Key

GCXMGYMBHQVICM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCNCCOC

N1-Isopropyl-N3-(2-methoxyethyl)propane-1,3-diamine, also known by its chemical structure and CAS number 3360-16-5, is a specialized diamine compound characterized by the presence of isopropyl and methoxyethyl groups. This compound features a molecular formula of C6H16N2 and a molecular weight of approximately 116.205 g/mol. It is a colorless to pale yellow liquid with a density of 0.827 g/cm³ and a boiling point of 157.8ºC at 760 mmHg. The melting point is estimated to be -7.15ºC, indicating its liquid state at room temperature .

Typical of primary and secondary amines, including:

  • Nucleophilic Substitution: The amine groups can engage in nucleophilic substitution reactions with alkyl halides to form more complex amines.
  • Oxidation: The amine functional groups can be oxidized to form nitroso or nitro derivatives.
  • Reduction: Under reducing conditions, the compound can be converted into secondary or tertiary amines.
  • Acylation: The amine groups can react with acyl chlorides to form amides.

The synthesis of N1-Isopropyl-N3-(2-methoxyethyl)propane-1,3-diamine typically involves the following methods:

  • Alkylation of Propane-1,3-diamine: The starting material, propane-1,3-diamine, is reacted with isopropyl halides and methoxyethyl halides under basic conditions (e.g., sodium hydroxide) to facilitate nucleophilic substitution.
  • Use of Glyoxal and Ethylenediamine: Another method involves the reaction of glyoxal with ethylenediamine to produce intermediates that can be further modified to yield the desired diamine structure .
  • Hydrochloric Acid Hydrolysis: This step may be included to purify the product by converting it into a salt form which can then be converted back into the free base .

N1-Isopropyl-N3-(2-methoxyethyl)propane-1,3-diamine has potential applications in several fields:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Polymer Chemistry: It can be utilized as a curing agent for epoxy resins or as an additive in polymer formulations.
  • Pharmaceuticals: Its unique structure may allow for the development of new drugs targeting specific biological pathways.

Several compounds share structural similarities with N1-Isopropyl-N3-(2-methoxyethyl)propane-1,3-diamine. These include:

Compound NameMolecular FormulaKey Features
N-Ethyl-N'-isopropyl-1,3-propanediamineC8H20N2Contains ethyl group instead of methoxyethyl
N,N'-Dimethyl-1,3-propanediamineC5H14N2Features two methyl groups
N-Boc-1,3-propanediamineC8H18N2OContains a tert-butoxycarbonyl protecting group
N,N'-Bis(2-aminoethyl)-1,3-propanediamineC7H20N4Contains additional aminoethyl groups

Uniqueness

N1-Isopropyl-N3-(2-methoxyethyl)propane-1,3-diamine's uniqueness lies in its specific combination of isopropyl and methoxyethyl groups which may influence its reactivity and interaction profile compared to similar compounds. This structural distinction could provide advantages in applications such as drug development or materials science where specific interactions are crucial for efficacy or performance .

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

174.173213330 g/mol

Monoisotopic Mass

174.173213330 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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